molecular formula C7H9N3 B1627913 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1006471-43-7

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1627913
CAS RN: 1006471-43-7
M. Wt: 135.17 g/mol
InChI Key: JMCHQKIBVJRNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound . It is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis procedure for a similar compound, “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid”, involves the concentration of a solution in vacuo, adjustment of pH with hydrochloric acid, and filtration .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .

Scientific Research Applications

Electrochemically Induced Synthesis

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is employed in the electrochemically induced one-pot synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. This process involves the electrochemical condensation of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes, utilizing NaBr as a supporting electrolyte and ethanol as a solvent. This method demonstrates an efficient, multicomponent-tandem strategy for synthesizing highly functionalized compounds in an undivided cell at constant current, showcasing its utility in synthetic organic chemistry (Upadhyay et al., 2017).

Heterocyclic Compound Synthesis

The chemical is also used in the synthesis of heterocyclic compounds exhibiting biological activities against various pathogens and cancer cells. For instance, the reaction of 2-ethoxymethylene-3-oxobutanenitrile with hydrazines leads to the formation of substituted pyrazoles, which have shown biological activity against bacteria, filamentous fungi, and tumor HeLa cells. This highlights the compound's role in developing new therapeutics with broad biological activities (Černuchová et al., 2005).

Corrosion Inhibition

Furthermore, derivatives of this compound, such as 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, have been explored for their corrosion inhibition properties on C-steel surfaces in HCl. These studies involve the synthesis and characterization of various derivatives, examining their adsorption properties and evaluating their performance in corrosion inhibition. This application is significant for industries dealing with metal preservation and protection, showcasing the compound's versatility beyond pharmaceutical and synthetic applications (Abdel Hameed et al., 2020).

properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-3-10-5-7(4-8)6(2)9-10/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCHQKIBVJRNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587959
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006471-43-7
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.